
BChE/HDAC6-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE/HDAC6-IN-1 is a potent and selective dual inhibitor of butyrylcholinesterase (BChE) and histone deacetylase 6 (HDAC6). It has shown significant potential in the treatment of Alzheimer’s disease by ameliorating cognitive impairment in mouse models induced by amyloid-beta (Aβ1-42) . The compound exhibits IC50 values of 4 nM for BChE and 8.9 nM for HDAC6, indicating its high efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BChE/HDAC6-IN-1 involves the fusion of core pharmacophoric moieties of BChE and HDAC6 inhibitors. The structure-activity relationship (SAR) studies led to the identification of compounds with superior inhibitory activity. Two notable compounds, 24g and 29a, were synthesized and confirmed to have IC50 values of 4.0 and 1.8 nM for BChE, and 8.9 and 71.0 nM for HDAC6, respectively .
Industrial Production Methods
The industrial production of this compound is not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, coupling reactions, and purification methods such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
BChE/HDAC6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially affecting its inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to modify the compound’s structure to enhance its efficacy or reduce toxicity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
BChE/HDAC6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BChE and HDAC6.
Biology: Investigated for its neuroprotective effects and potential to ameliorate cognitive deficits in Alzheimer’s disease models
Medicine: Explored as a therapeutic agent for Alzheimer’s disease due to its dual inhibitory activity and ability to improve cognitive function
Mécanisme D'action
BChE/HDAC6-IN-1 exerts its effects by inhibiting both butyrylcholinesterase and histone deacetylase 6. The inhibition of BChE reduces the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. HDAC6 inhibition leads to increased acetylation of non-histone proteins, which can affect various cellular processes, including protein degradation, cell motility, and stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenovin-6 Hydrochloride: Another HDAC6 inhibitor with applications in cancer and neurodegenerative disease research.
Domatinostat: An HDAC inhibitor with a broader spectrum, targeting multiple HDAC isoforms.
Uniqueness
BChE/HDAC6-IN-1 is unique due to its dual inhibitory activity, targeting both BChE and HDAC6. This dual inhibition provides a synergistic effect, making it a promising candidate for the treatment of Alzheimer’s disease. The compound’s ability to ameliorate cognitive deficits in mouse models further highlights its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C34H43N5O5 |
|---|---|
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
N-[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C34H43N5O5/c1-3-39(4-2)24-28-14-10-9-13-27(28)23-35-33(42)25-15-11-18-30(21-25)37-34(43)26-16-12-17-29(22-26)36-31(40)19-7-5-6-8-20-32(41)38-44/h9-18,21-22,44H,3-8,19-20,23-24H2,1-2H3,(H,35,42)(H,36,40)(H,37,43)(H,38,41) |
Clé InChI |
SXQWWCZAJUYHPA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)NC(=O)CCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)
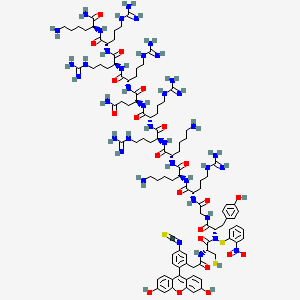

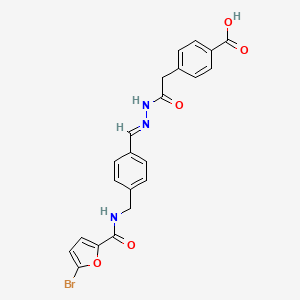
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)
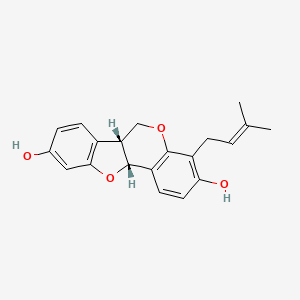
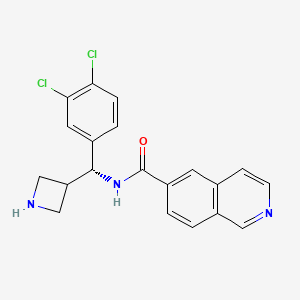
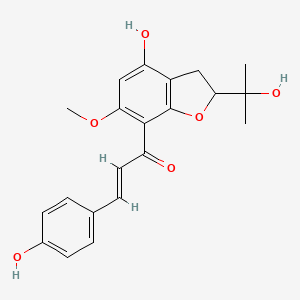

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
